molecular formula C16H21N5O2 B235188 N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide

N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B235188
M. Wt: 315.37 g/mol
InChI Key: CCCFXMRGSOFKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as L-163,491, is a compound that has gained attention for its potential use in scientific research. This compound belongs to the class of tetrazole-based compounds and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide is not fully understood. However, it has been shown to act as a selective antagonist of the oxytocin receptor. Oxytocin is a hormone that is involved in a variety of physiological processes, including social behavior, stress response, and pain perception. By blocking the oxytocin receptor, this compound may be able to modulate these processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic, anxiolytic, and antidepressant effects, this compound has been shown to have effects on social behavior. It has been shown to increase social recognition in animal models. Additionally, this compound has been shown to have effects on the immune system. It has been shown to modulate the production of cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide in lab experiments is its selectivity for the oxytocin receptor. This allows researchers to study the effects of blocking the oxytocin receptor without affecting other receptors. However, one limitation of using this compound is its limited solubility in water. This can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of research is in the development of more soluble analogs of this compound. This would allow for easier administration in experimental settings. Additionally, further research is needed to fully understand the mechanism of action of this compound. This could lead to the development of more targeted therapies for conditions such as pain, anxiety, and depression. Finally, there is a need for further research on the effects of this compound on social behavior and the immune system. This could have implications for the treatment of conditions such as autism and autoimmune disorders.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves the reaction of 2-(2-isopropyl-5-methylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with sodium azide to form the tetrazole ring. The resulting tetrazole compound is then reacted with allyl bromide to form the final product, this compound.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have potential applications in scientific research. One area of research where this compound has been studied is in the field of pain management. It has been shown to have analgesic effects in animal models of pain. Additionally, this compound has been studied for its potential use in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models.

properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide

InChI

InChI=1S/C16H21N5O2/c1-5-8-21-19-16(18-20-21)17-15(22)10-23-14-9-12(4)6-7-13(14)11(2)3/h5-7,9,11H,1,8,10H2,2-4H3,(H,17,19,22)

InChI Key

CCCFXMRGSOFKIG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NN(N=N2)CC=C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NN(N=N2)CC=C

Origin of Product

United States

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